Methyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate is a chemical compound classified under indazole derivatives. It possesses a unique structure that contributes to its potential applications in various scientific fields. The compound is characterized by its specific molecular formula, which is , and its CAS number is 885278-95-5.
This compound belongs to the category of indazole carboxylates, which are known for their diverse biological activities. Indazoles are five-membered heterocyclic compounds containing two nitrogen atoms, and their derivatives have been studied for their pharmaceutical properties, including anti-inflammatory, analgesic, and antitumor activities. Methyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate is synthesized through various organic reactions that involve the formation of the indazole core and subsequent functional group modifications.
The synthesis of methyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate typically involves several key steps:
Methyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate features a complex molecular structure:
The structural representation can be visualized through its SMILES notation: CN1C2=C(C=C(C=C2)C(=O)OC)C=N1
, indicating the arrangement of carbon, nitrogen, and oxygen atoms within the molecule.
Methyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound to enhance its biological activity or to create new derivatives with improved properties.
Methyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate exhibits several notable physical and chemical properties:
These properties are crucial for determining the handling requirements and potential applications of this compound in laboratory settings.
Methyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate has several potential applications in scientific research:
CAS No.: 525-82-6
CAS No.: 1246815-51-9
CAS No.: 65207-12-7
CAS No.:
CAS No.: 7803-60-3
CAS No.: